molecular formula C22H22ClN3O3S2 B2474482 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 667912-94-9

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2474482
CAS RN: 667912-94-9
M. Wt: 476.01
InChI Key: PPVVQGGMQMVODB-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure containing a thiophene (a five-membered ring with one sulfur atom) fused with a pyrimidine (a six-membered ring with two nitrogen atoms) .

Scientific Research Applications

Anticancer Activity

Research on derivatives of 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide has shown promising results in anticancer activity. Studies indicate that certain derivatives demonstrate potent and selective cytotoxic effects against leukemia cell lines, including CCRF-CEM and SR leukemia cells (Horishny et al., 2021). Additionally, other compounds in this chemical family have displayed significant antitumor activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

The crystal structure of compounds related to 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide has been examined. These studies provide insights into the molecular geometry and intermolecular interactions. For example, a folded conformation has been observed in certain derivatives, highlighting the inclination of the pyrimidine ring relative to the benzene ring, which is crucial for understanding the molecule's properties and interactions (Subasri et al., 2016).

Enzyme Inhibition

Compounds in this chemical class have been studied for their potential as enzyme inhibitors. Particularly, some derivatives have shown dual inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are important targets in cancer therapy (Gangjee et al., 2008). This dual inhibitory action could be beneficial in developing novel anticancer therapies.

Vibrational Spectroscopy

The vibrational spectroscopic signatures of compounds similar to 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide have been characterized. Such studies are vital for understanding the molecular structure and chemical behavior, contributing to the design and synthesis of related compounds with specific properties (Mary et al., 2022).

Antibacterial Activity

Derivatives of this compound have also been explored for their potential antibacterial activity. Some studies have shown that certain derivatives exhibit moderate to good activity against both gram-positive and gram-negative bacteria, making them candidates for further development as antibacterial agents (Desai et al., 2008).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-2-9-26-21(28)19-17(14-5-7-15(23)8-6-14)12-30-20(19)25-22(26)31-13-18(27)24-11-16-4-3-10-29-16/h2,5-8,12,16H,1,3-4,9-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVVQGGMQMVODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

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